Octanoic acid
Description
Historical Trajectories and Milestones in Octanoic Acid Research
The study of fatty acids, including this compound, has a rich history intertwined with the development of lipid chemistry. Early research focused on the isolation and characterization of fatty acids from natural fats and oils. A significant milestone in lipid research was the development of methods for determining the structure and properties of these molecules, such as the iodine value introduced by Arthur von Hübl. aocs.org The progression from classical chemical analysis to instrumental techniques like gas-liquid chromatography, pioneered by researchers such as A.T. James, revolutionized the ability to separate and identify individual fatty acids like this compound with high precision. aocs.org More recently, the focus has shifted towards understanding the specific biological roles of medium-chain fatty acids (MCFAs), with this compound being a prominent example. This has been spurred by the rise of metabolomics and advanced analytical techniques that allow for detailed tracking of the metabolic fate and cellular effects of specific fatty acids. frontiersin.org
Interdisciplinary Significance in Biomedical, Chemical, and Environmental Sciences
The versatility of this compound's chemical structure and biological activity has established its importance in several scientific fields.
Biomedical Sciences: In the biomedical field, this compound is extensively studied for its role in cellular metabolism and as a potential therapeutic agent. It is a key component of medium-chain triglyceride (MCT) ketogenic diets, which are investigated for their neuroprotective effects in conditions like epilepsy and Alzheimer's disease. frontiersin.orgnih.gov Research indicates that this compound can be metabolized by the brain, influencing neuronal activity and energy balance. nih.govnih.gov Studies have explored its impact on astrocyte metabolism, showing it can promote the synthesis of the neurotransmitter GABA via an increase in glutamine supply. nih.gov Furthermore, its antimicrobial properties are a significant area of investigation, with studies demonstrating its effectiveness against various pathogens, including bacteria and fungi like Staphylococcus aureus and Aspergillus niger. mdpi.comnih.gov
Chemical Sciences: In the chemical sciences, this compound serves as a valuable building block and reagent. atamanchemicals.com Its carboxyl group and hydrocarbon chain allow it to be used in the synthesis of esters, which are employed in the creation of perfumes and fruit flavors. atamanchemicals.comnih.gov It is also used as a chemical intermediate for producing other industrially relevant compounds. atamanchemicals.comnih.gov In analytical chemistry, it can be used as a reference standard. atamanchemicals.com The study of its behavior at interfaces, such as the air-water interface, provides fundamental insights into surface chemistry, with its surface pKa being a subject of detailed investigation. ohio-state.eduresearchgate.net
Environmental Sciences: In environmental science, this compound is recognized for its applications as a natural pesticide and antimicrobial agent. mdpi.com It is considered a component of some "green" solutions for controlling post-harvest mold on fruits. mdpi.com Its use in wastewater treatment to control odors and microbial growth highlights its environmental utility. atamanchemicals.com Additionally, research into the photodecarboxylation of fatty acids like this compound is exploring pathways to produce biofuels, presenting a potential contribution to renewable energy. researchgate.net
Current Research Paradigms and Unaddressed Scholarly Questions
Contemporary research on this compound is largely focused on elucidating its precise mechanisms of action in biological systems and optimizing its application.
Metabolic and Neurological Effects: A dominant paradigm is the investigation of this compound as a unique energy substrate for the brain, distinct from traditional glucose metabolism. nih.gov Studies using metabolomics are revealing how this compound and other MCFAs are processed differently by brain cells, with this compound appearing to favor ketone body production in certain cell types. frontiersin.org However, many questions remain. For instance, while its beneficial effects in some neurological disorders are noted, the long-term consequences of its consumption are not fully understood, with some studies suggesting potential negative effects on bone health. nih.govnih.gov A key unaddressed question is how to harness its neuroprotective benefits while mitigating any potential adverse systemic effects.
Antimicrobial Mechanisms: Research is actively exploring how this compound exerts its antimicrobial effects. It is known to disrupt bacterial cell membranes and interfere with cellular metabolism, but the specific molecular targets are still being identified. nih.gov Studies are investigating its ability to eradicate biofilms and kill antibiotic-tolerant "persister" cells, which are major challenges in treating chronic infections. nih.gov An important scholarly question is whether microbial resistance to this compound can develop and what the mechanisms of such resistance might be. Furthermore, exploring its synergistic effects with conventional antibiotics is a promising area of research. nih.gov
Bioproduction and Chemical Synthesis: In biotechnology, a current paradigm involves engineering microorganisms like Saccharomyces cerevisiae for the sustainable production of this compound as a platform chemical. nih.gov Researchers are manipulating metabolic pathways to increase the yield and efficiency of this bio-based production. nih.gov A significant challenge and unaddressed question is overcoming the inherent toxicity of this compound to the microbial production hosts, which currently limits the attainable yields. nih.gov
Conceptual Framework and Objectives of Advanced Research Endeavors
The conceptual framework for future this compound research is built upon a systems-level understanding of its interactions within biological and chemical environments. The primary objectives of advanced research are:
Elucidating Multi-Scale Biological Mechanisms: To move beyond observing effects to understanding causality. This involves integrating molecular studies (e.g., receptor binding, enzyme inhibition) with cellular (e.g., metabolic flux analysis, cell signaling) and whole-organism (e.g., physiological and cognitive outcomes) data. A key objective is to create comprehensive models that can predict the systemic impact of this compound, accounting for its differential effects on various tissues like the brain, liver, and bone. nih.govnih.govmdpi.com
Developing Targeted Therapeutic and Industrial Applications: To translate fundamental knowledge into practical solutions. In medicine, this means designing novel therapeutic strategies that leverage the specific properties of this compound, such as developing brain-penetrant derivatives for neurological diseases or formulating new antimicrobial agents that are effective against resistant biofilms. nih.govacs.org In industry, the goal is to engineer more robust microbial cell factories for the cost-effective and sustainable production of this compound and its derivatives. nih.gov
Assessing Environmental Fate and Impact: To ensure the safe and sustainable use of this compound in applications like agriculture and water treatment. This requires a thorough investigation of its persistence, degradation pathways, and potential long-term effects on ecosystems. The objective is to establish a complete life-cycle assessment for its various applications.
Data Tables
Physical and Chemical Properties of this compound
Thermodynamic Properties of this compound
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
octanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O2/c1-2-3-4-5-6-7-8(9)10/h2-7H2,1H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWZKQHOCKIZLMA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC(=O)O | |
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| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O2 | |
| Record name | OCTANOIC ACID | |
| Source | CAMEO Chemicals | |
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Related CAS |
15696-43-2 (unspecified lead salt), 16577-52-9 (lithium salt), 18312-04-4 (unspecified zirconium salt), 1912-83-0 (tin(+2) salt), 1984-06-1 (hydrochloride salt), 20195-23-7 (unspecified chromium salt), 20543-04-8 (unspecified copper salt), 2191-10-8 (cadmium salt), 3130-28-7 (iron(+3) salt), 3890-89-9 (copper(+2) salt), 4696-54-2 (barium salt), 4995-91-9 (nickel(+2) salt), 5206-47-3 (zirconium(+4) salt), 557-09-5 (zinc salt), 5972-76-9 (ammonium salt), 6028-57-5 (aluminum salt), 60903-69-7 (La(+3) salt), 6107-56-8 (calcium salt), 6427-90-3 (chromium(+2) salt), 6535-19-9 (unspecified manganese salt), 6535-20-2 (unspecified iron salt), 6700-85-2 (cobalt salt), 67816-08-4 (Ir(+3) salt), 68957-64-2 (Ru(+3) salt), 7319-86-0 (lead(+2) salt), 7435-02-1 (unspecified Ce salt), 764-71-6 (potassium salt) | |
| Record name | Octanoic acid [USAN:INN] | |
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DSSTOX Substance ID |
DTXSID3021645 | |
| Record name | Octanoic acid | |
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Molecular Weight |
144.21 g/mol | |
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Physical Description |
Octanoic acid appears as a colorless to light yellow liquid with a mild odor. Burns, but may be difficult to ignite. Corrosive to metals and tissue., Liquid; Liquid, Other Solid, Colorless to light yellow liquid with a mild odor; Insoluble in water; [CAMEO] May solidify when used or stored below room temperature; [CHEMINFO], Liquid, colourless, oily liquid/slight, unpleasant odour | |
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| Record name | Caprylic acid | |
| Source | Human Metabolome Database (HMDB) | |
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| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
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Boiling Point |
463.5 °F at 760 mmHg (NTP, 1992), 239 °C | |
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| Record name | Caprylic acid | |
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Flash Point |
230 °F (NTP, 1992), 270 °F, 130 °C (open cup), 270 °F. | |
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| Record name | Octanoic acid | |
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Solubility |
less than 1 mg/mL at 64 °F (NTP, 1992), Very slightly sol in water (0.068 g/100 g at 20 °C); freely sol in alcohol, chloroform, ether, carbon disulfide, petroleum ether, glacial acetic acid, Miscible in ethanol, chloroform, acetonitrile, In water 789 mg/L at 30 °C, 0.789 mg/mL, slightly soluble in water; soluble in most organic solvents | |
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| Source | Human Metabolome Database (HMDB) | |
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| Record name | Octanoic acid | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
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| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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Density |
0.91 (USCG, 1999) - Less dense than water; will float, 0.910 at 20 °C/4 °C, 0.91 | |
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| Record name | Octanoic acid | |
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Vapor Pressure |
1 mmHg at 198.1 °F ; 5 mmHg at 237.4 °F; 760 mmHg at 459.5 °F (NTP, 1992), 0.00371 [mmHg], VP: 1 MM HG AT 78.0 °C, 3.71X10-3 mm Hg at 25 °C | |
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Impurities |
hexanoic acid; heptanoic acid; nonanoic acid; decanoic acid; valproic acid; methyl octanoate; ethyl octanoate; methyl decanoate; undecan-2-one; 5-butyltetrahydrofuran-2-one (gamma-hydroxyoctanoic acid lactone) | |
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Color/Form |
SOLIDIFIES TO LEAFY CRYSTALS WHEN COLD, Colorless, Oily liquid | |
CAS No. |
124-07-2 | |
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| Record name | Octanoic acid | |
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| Record name | CAPRYLIC ACID | |
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| Record name | OCTANOIC ACID | |
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| Record name | Caprylic acid | |
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Melting Point |
61 to 62 °F (NTP, 1992), 16.5 °C | |
| Record name | OCTANOIC ACID | |
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| Record name | Caprylic acid | |
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| Record name | OCTANOIC ACID | |
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| Record name | Caprylic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000482 | |
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Biosynthesis, Biotransformation, and Intermediary Metabolic Pathways
De Novo Synthesis Pathways in Prokaryotic and Eukaryotic Organisms
The de novo synthesis of octanoic acid, like other fatty acids, primarily occurs through fatty acid synthesis (FAS) pathways. Eukaryotes possess two distinct FAS systems: the cytosolic Type I FAS (FAS I) and the mitochondrial Type II FAS (FAS II). While FAS I is responsible for the bulk of cellular fatty acid production, the mitochondrial FAS II pathway is specifically recognized for generating this compound, which serves as a critical precursor for the synthesis of lipoic acid nih.govnih.gov. In prokaryotes, the Type II FAS pathway is the predominant route for fatty acid synthesis. For instance, in Pseudomonas oleovorans, the oxidation of n-octane to this compound is mediated by enzymes encoded on an inducible plasmid, highlighting a catabolic pathway for octane (B31449) that leads to this compound formation nih.gov. Escherichia coli also utilizes the Type II FAS pathway for fatty acid biosynthesis, where acetyl-CoA is a fundamental starting material nih.gov.
Enzymatic Machinery and Genetic Regulation of this compound Anabolism
The anabolic pathways for this compound synthesis involve a complex enzymatic machinery. In eukaryotic mitochondria, the FAS II pathway relies on soluble enzymes, including acyl carrier protein (ACP), acetyl-CoA carboxylase (ACC), and components of the fatty acid synthase complex, to produce this compound nih.gov. In Corynebacterium glutamicum, the enzyme FasB, a component of the Type I FAS system, has been specifically identified as playing a crucial role in supplying the octanoyl precursor for lipoic acid biosynthesis asm.org.
In prokaryotes, such as E. coli, the FAS II pathway begins with acetyl-CoA, which is carboxylated by acetyl-CoA carboxylase (ACC) to form malonyl-CoA. Malonyl-CoA-ACP transacylase (FabD) then converts malonyl-CoA to malonyl-ACP, the substrate for chain elongation by the FAS complex, which includes enzymes like 3-hydroxy-acyl-ACP dehydratase (FabZ) nih.gov. Genetic regulation is critical for controlling these pathways. In Pseudomonas, genes involved in octane oxidation are octane-inducible and repressed by octanol (B41247) nih.gov. In E. coli, metabolic engineering strategies have demonstrated that increasing the expression of enzymes like FabZ and downregulating catabolic enzymes such as FadE (acyl-CoA dehydrogenase) can significantly enhance this compound production nih.govresearchgate.net.
Table 1: Key Enzymes in this compound Synthesis (FAS II)
| Enzyme | Prokaryotic Role | Eukaryotic Role (Mitochondrial) | Reference(s) |
| Acetyl-CoA Carboxylase (ACC) | Catalyzes the carboxylation of acetyl-CoA to malonyl-CoA | Involved in mitochondrial FAS II pathway | nih.govnih.gov |
| Malonyl-CoA-ACP Transacylase (FabD) | Converts malonyl-CoA to malonyl-ACP | Likely involved in mitochondrial FAS II pathway | nih.gov |
| Fatty Acid Synthase (FAS) Complex | Elongates fatty acid chain from ACP (e.g., FabZ, FabG, FabI) | Involved in mitochondrial FAS II pathway | nih.govnih.gov |
| Fatty Acid Synthase (FasB in C. glutamicum) | Specifically supplies octanoyl precursor for lipoic acid biosynthesis | Specific precursor for lipoic acid synthesis | asm.org |
Beta-Oxidation and Other Catabolic Mechanisms for this compound Degradation
The primary catabolic pathway for this compound is beta-oxidation (β-oxidation), a process that breaks down fatty acids into acetyl-CoA units. In eukaryotes, this occurs predominantly in the mitochondria, though peroxisomes also contribute, particularly to the oxidation of very-long-chain fatty acids and can process medium-chain fatty acids like this compound mdpi.comwikipedia.orgmdpi.comfrontiersin.org. In prokaryotes, β-oxidation typically takes place in the cytosol wikipedia.org.
The β-oxidation cycle involves four key enzymatic steps:
Dehydrogenation: Acyl-CoA is oxidized to a trans-Δ²-enoyl-CoA by an acyl-CoA dehydrogenase (e.g., medium-chain acyl-CoA dehydrogenase, MCAD), using FAD as a cofactor, producing FADH₂ wikipedia.orgmdpi.com.
Hydration: Enoyl-CoA hydratase adds water across the double bond to form L-3-hydroxyacyl-CoA wikipedia.orgmdpi.com.
Dehydrogenation: L-3-hydroxyacyl-CoA is oxidized to 3-ketoacyl-CoA by a 3-hydroxyacyl-CoA dehydrogenase, utilizing NAD⁺ to produce NADH wikipedia.orgmdpi.com.
Thiolysis: 3-ketoacyl-CoA thiolase cleaves the 3-ketoacyl-CoA with a molecule of CoA, releasing acetyl-CoA and an acyl-CoA chain shortened by two carbons wikipedia.orgmdpi.com.
For this compound (C8), this cycle repeats three times, ultimately yielding four molecules of acetyl-CoA. Peroxisomal β-oxidation involves enzymes such as acyl-CoA oxidase 1 (ACOX1) and 3-ketoacyl-CoA thiolases, producing octanoyl-CoA and acetyl-CoA mdpi.com. Carnitine octanoyltransferase (CROT) is involved in the transfer of octanoyl-CoA to carnitine for transport across mitochondrial membranes mdpi.com.
Table 2: Key Enzymes and Steps in this compound Beta-Oxidation
| Step | Enzyme | Reaction | Location (Eukaryotes) | Location (Prokaryotes) | Reference(s) |
| 1 | Acyl-CoA Dehydrogenase (e.g., MCAD) | Acyl-CoA + FAD → trans-Δ²-enoyl-CoA + FADH₂ | Mitochondria | Cytosol | wikipedia.orgmdpi.com |
| 2 | Enoyl-CoA Hydratase | trans-Δ²-enoyl-CoA + H₂O → L-3-hydroxyacyl-CoA | Mitochondria | Cytosol | wikipedia.orgmdpi.com |
| 3 | 3-Hydroxyacyl-CoA Dehydrogenase | L-3-hydroxyacyl-CoA + NAD⁺ → 3-ketoacyl-CoA + NADH + H⁺ | Mitochondria | Cytosol | wikipedia.orgmdpi.com |
| 4 | 3-Ketoacyl-CoA Thiolase | 3-ketoacyl-CoA + CoA → Acetyl-CoA + Acyl-CoA (n-2) | Mitochondria | Cytosol | wikipedia.orgmdpi.com |
| Note: Peroxisomes also perform β-oxidation | mdpi.com |
Elongation and Desaturation Pathways of Related Fatty Acid Metabolism
This compound can serve as a substrate in broader fatty acid metabolism pathways, including elongation and desaturation. Elongation pathways extend the carbon chain of fatty acids, typically by two-carbon units, while desaturation pathways introduce double bonds into the fatty acid chain. These processes contribute to the metabolic plasticity of cells by generating a diverse array of fatty acids with varying properties imrpress.comimrpress.comnih.gov. For instance, in Saccharomyces cerevisiae, exposure to decanoic acid, another medium-chain fatty acid, can lead to the activation of genes involved in fatty acid metabolism, including elongation and ethyl ester synthesis, suggesting interconnectedness in the cellular response to medium-chain fatty acids asm.org.
Integration of this compound Metabolism with Central Carbon Pathways
The metabolic fate of this compound is closely integrated with central carbon pathways, primarily through the production of acetyl-CoA. During β-oxidation, this compound is catabolized into acetyl-CoA molecules, which then enter the citric acid cycle (Krebs cycle) in the mitochondria. This cycle generates reducing equivalents (NADH and FADH₂) that fuel oxidative phosphorylation for ATP synthesis wikipedia.orgmdpi.com. Conversely, acetyl-CoA serves as the fundamental precursor for the de novo synthesis of fatty acids, including this compound, via the FAS pathways nih.gov. In E. coli, acetyl-CoA is converted to malonyl-CoA, a key intermediate for fatty acid chain elongation nih.gov. Studies in glioblastoma cells indicate that this compound can influence mitochondrial metabolism, leading to increased ketone body production and affecting the citric acid cycle and pyruvate (B1213749) metabolism frontiersin.org. Yeast metabolic models also highlight the central role of acetyl-CoA and its connection to glycolysis and fermentation pathways plos.orgresearchgate.net.
Subcellular Compartmentalization and Regulatory Control of Metabolic Fluxes
The metabolic pathways involving this compound are distributed across different subcellular compartments, with distinct regulatory mechanisms controlling their flux.
Mitochondria: Serve as the primary site for β-oxidation of this compound in eukaryotes, converting it to acetyl-CoA for energy production wikipedia.orgmdpi.comfrontiersin.org. The mitochondrial FAS II pathway also synthesizes this compound for lipoic acid production nih.govnih.gov. Compartmentalizing metabolic pathways within mitochondria can enhance efficiency and product yields researchgate.net.
Peroxisomes: Are also involved in the β-oxidation of fatty acids, including this compound, contributing to cellular fatty acid degradation mdpi.comwikipedia.org.
Cytosol: In prokaryotes, β-oxidation occurs in the cytosol wikipedia.org. Eukaryotes utilize the cytosol for FAS I, which produces bulk fatty acids nih.govnih.gov.
Apicoplast: In apicomplexan parasites, the FAS II pathway, including the production of this compound-ACP, is localized to the apicoplast and is essential for lipoic acid synthesis asm.org.
Regulatory control is exerted at multiple levels. In prokaryotes, gene expression for octane oxidation is regulated by induction and repression nih.gov. In eukaryotes, transcriptional regulators like PPARα modulate the expression of genes involved in peroxisomal β-oxidation mdpi.com. Cellular responses to this compound stress in yeast involve the activity of specific transporters (e.g., TPO1, Pdr12p) for efflux and adaptive metabolic shifts asm.orgmdpi.com. Furthermore, the assembly of lipoic acid onto its target proteins, mediated by enzymes like LipB and LipA, intrinsically regulates the amount of lipoic acid synthesized, bypassing typical transcriptional control mechanisms for the synthetic genes asm.org. Genetic engineering strategies in E. coli also demonstrate the manipulation of metabolic flux through genetic interventions to optimize this compound production nih.govresearchgate.net.
Table 3: Subcellular Compartmentalization of this compound Metabolism
| Process | Location | Organism Type | Key Role | Reference(s) |
| De Novo Synthesis (FAS II) | Mitochondria | Eukaryotes | Precursor for lipoic acid | nih.govnih.gov |
| De Novo Synthesis (FAS II) | Cytosol/Apicoplast | Prokaryotes/Apicomplexa | Fatty acid production, lipoic acid precursor | nih.govasm.org |
| Beta-Oxidation | Mitochondria | Eukaryotes | ATP generation, acetyl-CoA production | wikipedia.orgmdpi.comfrontiersin.org |
| Beta-Oxidation | Peroxisomes | Eukaryotes | Fatty acid degradation | mdpi.comwikipedia.org |
| Beta-Oxidation | Cytosol | Prokaryotes | ATP generation, acetyl-CoA production | wikipedia.org |
Table 4: Regulatory Mechanisms in this compound Metabolism
| Mechanism | Example/Context | Target | Effect | Reference(s) |
| Transcriptional Induction | Octane plasmid in Pseudomonas | Octane oxidation enzymes | Induced by octane, repressed by octanol | nih.gov |
| Transcriptional Regulation | PPARα activation | Peroxisomal β-oxidation genes | Modulates fatty acid β-oxidation | mdpi.com |
| Genetic Engineering | E. coli strain optimization | FabZ, FadE, FumAC, AckA | Increased this compound production | nih.govresearchgate.net |
| Transporter Activity | S. cerevisiae stress response | TPO1, Pdr12p | This compound efflux | asm.orgmdpi.com |
| Enzyme Activity Regulation | Lipoic acid synthesis | LipB, LipA | Assembly on protein regulates synthesis amount, bypassing transcriptional control | asm.org |
Molecular and Cellular Mechanisms of Action
Modulation of Cellular Membrane Dynamics and Permeability
Octanoic acid can significantly influence the structure and function of cellular membranes. Its amphipathic character allows it to intercalate into lipid bilayers, potentially altering membrane fluidity and integrity.
Membrane Fluidity and Integrity: Studies indicate that this compound can decrease membrane polarization, suggesting an increase in membrane fluidity researchgate.net. However, in some contexts, such as in Saccharomyces cerevisiae, this compound exposure primarily leads to membrane leakage rather than a significant alteration in fluidity researchgate.net. This leakage, often quantified by the efflux of intracellular components like Mg2+, represents a critical mechanism of this compound toxicity researchgate.netresearchgate.netmdpi.comoup.comnih.goviastate.edumdpi.com. Adaptation to this compound can involve changes in membrane lipid composition, such as an increased oleic acid content and altered saturated/unsaturated fatty acid ratios, which can enhance tolerance and reduce leakage mdpi.comnih.govresearchgate.net.
Interaction with Lipid Bilayers: this compound, in its ionized form (octanoate), can bind to albumin and subsequently transfer to phospholipid bilayers nih.govpnas.orgnih.gov. Deep eutectic solvents containing choline (B1196258) octanoate (B1194180) have been shown to interact with lipid bilayers by exchanging and removing lipid molecules, leading to bilayer swelling and the formation of solvent patches plos.orgwlv.ac.uk. The affinity of this compound for lipid bilayers is influenced by pH, with lower pH increasing its relative affinity for the bilayer nih.govpnas.orgnih.gov. Furthermore, this compound can interact with membrane proteins, including olfactory receptors oup.comcambridge.orgresearchgate.netmit.eduresearchgate.net.
Ligand-Receptor Interactions and Activation of G-Protein Coupled Receptors (GPCRs)
This compound acts as a ligand for several types of receptors, modulating cellular signaling pathways.
GPCR Activation: this compound and its hydroxylated derivatives can activate specific G-protein coupled receptors (GPCRs). GPR109A, also known as niacin receptor 1, is activated by this compound cambridge.org. The beta-oxidation intermediate 3-hydroxy-octanoic acid activates GPR109B, which mediates antilipolytic effects in adipocytes core.ac.ukfrontiersin.org. This compound also targets pro-opiomelanocortin (POMC) neurons in the hypothalamus, activating them directly via GPR40 and indirectly via purinergic and adenosinergic mechanisms wlv.ac.uknih.gov.
Olfactory Receptors (ORs): this compound binds to and activates specific olfactory receptors, such as OR S79 and OR1A2, which are involved in the sense of smell oup.comresearchgate.netmit.eduresearchgate.netfrontiersin.org. These interactions involve hydrophobic and hydrogen bonding interactions between this compound and amino acid residues within the receptor's binding pocket cambridge.orgresearchgate.netmit.edu.
Ghrelin Receptor Signaling: The biologically active form of the peptide hormone ghrelin is octanoylated at its third serine residue (Ser3). This octanoylation is catalyzed by the enzyme ghrelin O-acyltransferase (GOAT) and is essential for ghrelin to bind and activate its cognate receptor, the growth hormone secretagogue receptor 1a (GHS-R1a) nih.govfrontiersin.orgoup.comwikipedia.orgnih.govoup.comtandfonline.comtandfonline.com.
Impact on Mitochondrial Respiration, ATP Synthesis, and Bioenergetic Homeostasis
This compound plays a significant role in cellular energy metabolism, particularly within mitochondria.
Mitochondrial Respiration and ATP Production: this compound can stimulate mitochondrial respiration, notably in astrocytes where it enhances respiration linked to ATP synthesis researchgate.net. It can also increase maximum respiration rates in C2C12 myotubes mdpi.com. As a medium-chain fatty acid, this compound enters mitochondria via diffusion and undergoes β-oxidation independently of the carnitine transport system researchgate.net. This process generates acetyl-CoA, which fuels the TCA cycle and provides reducing equivalents (NADH, FADH2) for the electron transport chain, ultimately contributing to ATP synthesis researchgate.nettandfonline.com. However, this compound can also reduce the ATP/O ratio, indicating a partial uncoupling of oxidative phosphorylation tandfonline.com. Accumulating fatty acids, including this compound, have been shown to inhibit respiratory chain complexes, particularly complex III, and can induce oxidative stress and mitochondrial membrane potential dissipation core.ac.uktandfonline.comnih.govnih.govmdpi.com.
Mitochondrial Biogenesis: Dietary enrichment with this compound has been shown to promote mitochondrial biogenesis in skeletal muscle. This leads to an increased number of mitochondria and enhanced oxidative capacity, associated with the activation of the AMPK-PGC1α-TFAM pathway mdpi.comnih.gov. This adaptation contributes to improved endurance capacity by shifting muscle fiber types towards more oxidative phenotypes mdpi.comnih.gov.
Influence on Gene Expression, Transcriptional Regulation, and Epigenetic Modifications (e.g., PPAR activation)
This compound can modulate gene expression through its interaction with transcription factors, notably Peroxisome Proliferator-Activated Receptors (PPARs).
PPAR Activation: this compound acts as a partial agonist for PPARγ and a partial to full agonist for PPARα mdpi.comresearchgate.netfrontiersin.orgnih.govmdpi.com. Upon binding, PPARs heterodimerize with retinoid X receptors (RXRs) and bind to Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes. This interaction regulates genes involved in lipid metabolism, fatty acid oxidation, and energy balance mdpi.comresearchgate.netfrontiersin.orgnih.govmdpi.comportlandpress.comuniprot.org. PPARα activation, for instance, promotes fatty acid β-oxidation and ketogenesis mdpi.comnih.govportlandpress.com. This compound's influence on PPARs may also indirectly affect the expression of genes like FGF21 mdpi.com.
Other Transcriptional Regulation: In bacteria like Escherichia coli, this compound challenge can perturb transcriptional regulators such as SoxS and RcsB, possibly as a response to membrane damage or acid stress oup.com. In yeast (Saccharomyces cerevisiae), the transcription factor War1 plays a role in mediating the cellular response to this compound, involving the Pdr12p transporter biorxiv.org.
Direct and Indirect Modulation of Key Enzyme Activities and Signaling Cascades
This compound influences cellular signaling and enzyme activity through various direct and indirect mechanisms.
Ghrelin Acylation: The post-translational modification of ghrelin, known as octanoylation, involves the covalent attachment of this compound to a serine residue. This process is catalyzed by the enzyme ghrelin O-acyltransferase (GOAT) and is essential for ghrelin's biological activity and its ability to bind and activate the GHS-R1a receptor nih.govfrontiersin.orgoup.comwikipedia.orgnih.govoup.comtandfonline.comtandfonline.com. GOAT specifically transfers this compound from octanoyl-CoA to Ser3 of ghrelin frontiersin.orgwikipedia.orgoup.comtandfonline.com.
Insulin (B600854) Secretion: this compound potentiates glucose-stimulated insulin secretion (GSIS) in pancreatic β-cells. This potentiation is Ca2+-dependent, involves β-cell membrane depolarization, and may be mediated by volume-sensitive anion channels (VSACs) and IP3 receptors, rather than cAMP/PKA or PKC pathways researchgate.netnih.govoup.comfrontiersin.orgmdpi.com. While this compound alone is a weak insulin secretagogue, it significantly enhances GSIS at lower concentrations researchgate.netnih.govoup.com.
POMC Neuron Regulation: this compound modulates the excitability of POMC neurons in the hypothalamus. It directly activates these neurons via GPR40 and indirectly inhibits them through non-synaptic purinergic and adenosinergic signaling pathways wlv.ac.uknih.gov.
Mechanistic Insights into Protein Acylation and Post-Translational Modifications
This compound serves as a key acyl donor in protein acylation, a critical post-translational modification.
Octanoylation: This process involves the covalent attachment of this compound (C8:0) to proteins, typically forming an ester bond with a serine residue. The enzyme GOAT is responsible for this modification, utilizing octanoyl-CoA as the acyl donor nih.govfrontiersin.orgoup.comwikipedia.orgnih.govoup.comtandfonline.comtandfonline.com. The octanoylation of ghrelin is a prime example, essential for its signaling function and receptor interaction nih.govfrontiersin.orgoup.comnih.govoup.comtandfonline.comtandfonline.com. Protein acylation, in general, plays a role in mediating protein subcellular localization, protein-protein interactions, and protein-membrane associations nih.govoup.com.
Molecular Basis of Antimicrobial, Antifungal, and Antiviral Activities
This compound possesses antimicrobial properties attributed to its effects on microbial cell structures and functions.
Antimicrobial Action: this compound's antibacterial effects are primarily mediated by disrupting bacterial cell membranes, leading to leakage of intracellular components and impaired metabolic processes researchgate.netoup.comnih.govmdpi.compnas.org. This membrane damage can reduce cell integrity researchgate.netresearchgate.netmdpi.comoup.comnih.goviastate.edumdpi.com. It has demonstrated efficacy against Staphylococcus aureus biofilms and can act synergistically with antibiotics pnas.org.
Antifungal and Antiviral Activity: this compound exhibits antifungal properties, potentially by altering the ergosterol (B1671047) composition of fungal cell membranes or by interfering with essential enzymes like tyrosine-tRNA ligase nih.govmdpi.com. It is also present in marine natural products with reported antiviral activities nih.gov.
Insecticidal Activity: this compound has demonstrated insecticidal properties, potentially by impacting insect mitochondria and causing a loss of cellular activity and function nih.gov.
Compound List
this compound
Ghrelin
Palmitic acid
Myristic acid
Octanoyl-CoA
G-protein coupled receptors (GPCRs)
GPR109A
GPR109B
3-hydroxy-octanoic acid
POMC neurons
GPR40
Olfactory receptors (ORs)
OR S79
OR1A2
GHS-R1a receptor
GOAT (Ghrelin O-acyltransferase)
MBOAT4
Acetyl-CoA
NADH
FADH2
AMPK
PGC1α
TFAM
CS (Citrate Synthase)
PPARα
PPARγ
RXR (Retinoid X receptor)
PPRE (Peroxisome Proliferator Response Element)
FGF21
SoxS
RcsB
War1
Pdr12p
IP3 receptors
VSACs (Volume-sensitive anion channels)
UCP-2 (Uncoupling protein 2)
SREBP1c (Sterol regulatory element-binding protein-1c)
FFAR1 (FFA receptor 1 / GPR40)
FFARs (Free Fatty Acid Receptors)
Tyrosine–tRNA ligase
Ergosterol
Role in Specific Biological Systems and Pathophysiological Contexts: Mechanistic Investigations
Neurobiological Implications and Mechanisms in Neurological Disorders
Octanoic acid has demonstrated significant potential in modulating neurological function and offers therapeutic avenues for disorders such as epilepsy and neurodegenerative conditions. Its ability to cross the blood-brain barrier and serve as an alternative energy substrate for neurons and astrocytes is a key aspect of its neurobiological impact frontiersin.orgunits.it.
In the context of epilepsy, this compound, a component of the ketogenic diet (KD), has been studied for its anti-seizure effects. Research indicates that this compound, along with decanoic acid, can activate mitochondrial function in neurons nih.gov. Studies using seizure models have shown that this compound can increase seizure thresholds and extend seizure latency, potentially by enhancing GPR40 activation and reducing astrocyte activation in the hippocampus aesnet.orgfrontiersin.org. While some studies suggest this compound itself may have limited direct seizure control, its derivatives and its role within the ketogenic diet are considered significant frontiersin.orgnih.gov. Mechanistically, this compound's influence on neuronal energy metabolism and its potential interaction with specific receptors like GPR40 are areas of active investigation aesnet.orgnih.gov.
Beyond epilepsy, this compound is being explored for its role in neurodegenerative diseases. It can provide an alternative energy source to neurons and astrocytes, which is particularly relevant in conditions characterized by impaired glucose metabolism in the brain frontiersin.org. Its potential to reduce inflammation and oxidative stress, known contributors to neurodegeneration, is also being investigated frontiersin.org.
Gastrointestinal System: Modulatory Effects on Gut Microbiota Composition and Function
This compound exerts modulatory effects on the gut microbiota and intestinal barrier function. As a medium-chain fatty acid (MCFA), it is found in the gut microbiome and can influence its composition and metabolic activities mdpi.comnih.govnih.govfrontiersin.org.
Studies suggest that MCFAs, including this compound, can modulate gut microbiota composition, potentially increasing the abundance of beneficial bacteria like Bacteroides and Coprococcus nih.gov. Furthermore, this compound and other MCFAs have been shown to enhance intestinal barrier function by reducing histone deacetylase (HDAC) activity, leading to increased secretion of host defense peptides such as β-defensins frontiersin.orgresearchgate.net. This enhancement of the intestinal epithelial immunological barrier is crucial for preventing the translocation of bacteria and their products, which can contribute to systemic inflammation and metabolic disorders nih.govfrontiersin.org. Research also indicates that MCFAs can reduce lipopolysaccharide (LPS) levels, a marker of gut dysbiosis, thereby ameliorating insulin (B600854) resistance and inflammation nih.gov.
Immunomodulatory Mechanisms and Anti-inflammatory Pathways
This compound exhibits distinct immunomodulatory and anti-inflammatory properties, often diverging from those of short-chain fatty acids (SCFAs). While SCFAs generally attenuate pro-inflammatory responses, MCFAs, including this compound, can have varied effects, sometimes augmenting inflammation through specific pathways like TLR2, but also possessing anti-inflammatory potential mdpi.comresearchgate.net.
Mechanistically, this compound can influence cytokine production. In some contexts, it has been shown to enhance inflammatory IL-8 secretion in intestinal epithelial cells mdpi.com. However, other studies indicate that this compound can suppress inflammatory responses. For instance, it has been implicated in reducing the expression of pro-inflammatory cytokines like IL-6, IL-1β, and TNF-α, particularly in the context of liver injury and sepsis researchgate.netiiarjournals.org. This compound has also been shown to inhibit inflammatory pathways such as NF-κB and MAPK signaling in certain models researchgate.netiiarjournals.org. Its role in modulating immune cell function, such as activating macrophages towards an anti-inflammatory M2 phenotype, is also being explored iiarjournals.org.
A notable finding is the divergent effect of SCFAs and MCFAs on immune pathways. SCFAs tend to down-regulate pro-inflammatory cytokines via TLR4, whereas MCFAs may augment inflammation via TLR2. However, specific MCFAs like this compound can also activate pathways associated with anti-inflammatory responses, such as upregulating ABCA1 and activating the p-JAK2/p-STAT3 signaling pathway mdpi.comresearchgate.netresearchgate.net.
Metabolic Regulation in Hepatic, Adipose, and Skeletal Muscle Tissues
This compound plays a significant role in metabolic regulation across key tissues, including the liver, adipose tissue, and skeletal muscle. As a readily metabolized MCFA, it serves as an efficient energy substrate, influencing lipid and glucose metabolism nih.govdicardiology.combiorxiv.orgphysiology.orgnih.gov.
In the liver, this compound can be rapidly oxidized, producing acetyl-CoA, a crucial building block for energy metabolism dicardiology.combiorxiv.org. Studies suggest that this compound can protect against acute liver injury, potentially by modulating inflammatory pathways and activating the PPARγ/STAT-1/MyD88 pathway researchgate.netiiarjournals.org. It may also influence lipid metabolism by activating the ABCA1/p-JAK2/p-STAT3 signaling pathway researchgate.netresearchgate.net.
Skeletal muscle utilizes fatty acids, including this compound, as a substrate for oxidation to generate energy physiology.orgnih.govfrontiersin.org. Research indicates that this compound administration can improve endurance capacity and reprogram mitochondrial biogenesis in skeletal muscle, suggesting a role in enhancing energy metabolism webmd.com. Dysregulation of lipid metabolism in skeletal muscle, including the ectopic accumulation of lipids, is linked to insulin resistance nih.govfrontiersin.orgcambridge.org. This compound's role in optimizing lipid metabolism within these tissues is an area of ongoing research.
Adipose tissue plays a central role in storing and releasing fatty acids. While direct studies focusing solely on this compound's impact on adipose tissue are less prevalent in the initial search results, its role as an MCFA within the broader context of lipid metabolism and its influence on insulin sensitivity are recognized nih.govfrontiersin.orgcambridge.org.
Cardiovascular System: Mechanistic Contributions to Lipid Metabolism and Cardiac Function
This compound has demonstrated potential benefits for cardiovascular health, particularly in the context of myocardial infarction and cardiac function. Its ability to serve as an energy substrate is critical for cardiac cells, which have high energy demands dicardiology.commichiganmedicine.orgsciencedaily.com.
Research indicates that this compound can protect against heart attack injuries. In rat models, administration of this compound protected against injury and improved heart function following myocardial infarction dicardiology.commichiganmedicine.orgsciencedaily.com. Mechanistically, this compound, by producing acetyl-CoA, provides a vital building block for the energy metabolism of a stressed heart dicardiology.commichiganmedicine.orgsciencedaily.com. This process involves the interplay between energy metabolism and epigenetics, potentially mediated by histone acetylation, which promotes cardiac repair and inhibits cardiomyocyte apoptosis biorxiv.org.
Furthermore, this compound has been shown to affect the cardiovascular system directly. Studies in guinea pigs demonstrated that this compound, through its inotropic action, can decrease arterial pressure and vascular resistance while increasing cardiac output nih.gov. The prostaglandin (B15479496) system is suggested to play a role in these cardiovascular effects nih.gov.
Anti-neoplastic Mechanisms in Various Cancer Cell Lines and In Vivo Models
This compound exhibits anti-neoplastic properties, showing efficacy against various cancer cell lines and in vivo models. Its mechanisms of action involve inducing apoptosis, inhibiting proliferation, and disrupting tumor cell metabolism epain.orgrndsystems.comkoreamed.orgnih.govfrontiersin.org.
One key mechanism identified is the disruption of tumor cell mitochondrial metabolism. Specifically, derivatives of this compound, such as 6,8-Bis(benzylthio)this compound, act as inhibitors of pyruvate (B1213749) dehydrogenase (PDH) and α-ketoglutarate dehydrogenase (KGDH), leading to increased mitochondrial reactive oxygen species (ROS) production and selective induction of cell death in cancer cells over normal cells rndsystems.com.
This compound has also been shown to have anticancer effects on human colorectal, skin, and breast cancer cells epain.orgkoreamed.org. It can induce apoptosis and has been investigated for its potential in treating glioblastoma epain.org. Research also suggests that serum levels of this compound may be associated with treatment outcomes in colorectal cancer chemotherapy, indicating its potential as a biomarker nih.gov. Furthermore, studies on related fatty acids, like palmitic acid, highlight mechanisms such as inducing cell cycle arrest, promoting apoptosis via the mitochondrial pathway, and modulating signaling pathways like PI3K/Akt, which are relevant to this compound's anti-cancer potential frontiersin.org.
Role in Host Defense and Immune Responses
This compound contributes to host defense mechanisms, particularly by influencing the immune barrier function and exhibiting antimicrobial properties. Its presence in milk, including human and bovine milk, suggests a role in innate immunity nih.gov.
This compound and its derivatives have been shown to enhance the immunological barrier function of the intestinal epithelium. They achieve this by upregulating endogenous host defense peptides, such as β-defensins, through the inhibition of histone deacetylase (HDAC) activity researchgate.net. This mechanism strengthens the intestinal barrier, potentially reducing the impact of pathogens and inflammatory triggers researchgate.net.
Furthermore, this compound possesses antimicrobial activity against various pathogens, including Staphylococcus aureus, a common cause of mastitis nih.govresearchgate.netnih.gov. It can inactivate bacteria and viruses nih.gov. While it does not always inhibit bacterial growth directly at tested concentrations, it can modulate bacterial internalization into host cells and influence the innate immune response of epithelial cells, such as bovine mammary epithelial cells (bMECs) nih.govfrontiersin.org. Mechanistically, it can activate bMECs via TLR2 signaling pathways, enhancing the host's defense before pathogen invasion and potentially exerting anti-inflammatory effects post-infection frontiersin.org.
Advanced Analytical and Methodological Approaches in Octanoic Acid Research
High-Resolution Chromatographic Techniques (GC-MS, LC-MS/MS) for Comprehensive Profiling in Complex Biological Matrices
High-resolution chromatographic techniques coupled with mass spectrometry are indispensable for the accurate and sensitive profiling of octanoic acid in complex biological samples such as plasma, serum, and tissue homogenates.
Gas Chromatography-Mass Spectrometry (GC-MS) is a robust method for the analysis of volatile and semi-volatile compounds like this compound. To enhance volatility for GC analysis, this compound typically requires derivatization to form esters, such as methyl octanoate (B1194180). This method provides excellent separation and quantification capabilities. For instance, a GC-MS-based metabolomics approach was successfully used to analyze the metabolic changes in U87MG glioblastoma cells after treatment with this compound, revealing significant alterations in pathways like the citric acid cycle and ketone body metabolism researchgate.netnih.govnih.gov. The retention time for this compound in GC-MS analysis has been reported to be around 15 minutes, with mass spectrometry data providing near-perfect matches to spectral libraries for confident identification researchgate.net. Creative Proteomics offers specialized this compound analysis services using GC-MS for various sample types, including serum, plasma, animal and plant tissues, and food products creative-proteomics.com.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers the advantage of analyzing this compound in its native form without the need for derivatization, thereby simplifying sample preparation. This technique is highly sensitive and selective, making it suitable for quantifying low-abundance fatty acids in intricate biological matrices nih.govshimadzu.commdpi.com. A selective and sensitive LC-MS/MS method has been developed for the analysis of perfluorothis compound (a related compound) in human serum and plasma, utilizing a simple and automated sample preparation procedure with a 96-well plate format for high-throughput analysis nih.gov. Such methods often employ internal standards, like 13C-labeled this compound, to ensure accuracy and account for matrix effects and extraction efficiency nih.gov.
Table 1: Comparison of Chromatographic Techniques for this compound Analysis
| Technique | Sample Preparation | Key Advantages | Reported Applications in this compound Research |
|---|---|---|---|
| GC-MS | Derivatization to esters required | High resolution, established libraries for spectral matching | Metabolomic profiling of cancer cells (e.g., U87MG) researchgate.netnih.govnih.gov |
| LC-MS/MS | Minimal, often direct injection | High sensitivity and selectivity, no derivatization needed | Quantitative analysis in human plasma and serum nih.govshimadzu.com |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Metabolomics Fingerprinting
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the chemical structure and molecular dynamics of this compound and its metabolites.
Structural Elucidation: 1H NMR and 13C NMR are fundamental for confirming the structure of this compound. The 1H NMR spectrum of this compound displays characteristic signals for the terminal methyl protons, the methylene protons along the acyl chain, and the carboxylic acid proton chemicalbook.com. Specific chemical shifts in the 13C-NMR spectrum can further delineate the carbon skeleton scirp.org. These techniques are crucial for identifying and characterizing novel derivatives or metabolites of this compound formed in biological systems ethernet.edu.et.
Metabolomics Fingerprinting: NMR spectroscopy is also employed for metabolomics fingerprinting, allowing for a broad and unbiased analysis of metabolites in a biological sample. Changes in the NMR profile of a sample after this compound administration can reveal shifts in metabolic pathways. For instance, NMR has been used to study the dynamic molecular behavior and assembly structure of this compound in solution, providing insights into its interactions with other molecules scirp.org.
Stable Isotope Labeling Studies for Investigating Metabolic Flux and Pathway Tracing
Stable isotope labeling is a key methodology for tracing the metabolic fate of this compound in vivo and in vitro. By introducing this compound labeled with stable isotopes, such as Carbon-13 (¹³C), researchers can follow its absorption, distribution, and transformation into various metabolites.
A prominent application of this technique is the ¹³C-octanoic acid breath test , a non-invasive method used to measure the rate of gastric emptying of solids nih.govnih.goveuropeanreview.orgdigestivehealth.org.au. In this test, ¹³C-octanoic acid is incorporated into a solid meal. After ingestion, the labeled this compound is absorbed in the small intestine, transported to the liver, and metabolized via β-oxidation, ultimately producing ¹³CO₂ which is exhaled in the breath nih.govmdpi.com. The rate of ¹³CO₂ appearance in the breath directly reflects the rate at which the stomach empties the solid meal europeanreview.orgdigestivehealth.org.au. This test has proven to be a reliable and safe alternative to scintigraphy, especially in populations sensitive to radiation, such as children and pregnant women nih.gov.
Table 2: Key Findings from ¹³C-Octanoic Acid Breath Test Studies
| Study Focus | Key Finding | Citation |
|---|---|---|
| Gastric Emptying Quantification | Provides a non-invasive, reliable measure of solid-phase gastric emptying. | nih.govnih.gov |
| Diagnosis of Nonalcoholic Steatohepatitis (NASH) | Patients with NASH show an increased rate of ¹³CO₂ exhalation, indicating altered hepatic mitochondrial β-oxidation. | mdpi.com |
Electrochemical and Biosensor-Based Methodologies for Real-Time Detection
The development of biosensors offers a promising avenue for the rapid and real-time detection of this compound. These analytical devices combine a biological recognition element with a transducer to generate a measurable signal.
A notable example is a yeast-based biosensor developed for the detection of short- and medium-chain fatty acids, including this compound nih.govacs.orgzenodo.org. This whole-cell biosensor utilizes a Saccharomyces cerevisiae strain engineered with a multicopy plasmid containing the this compound-responsive PDR12 promoter linked to a green fluorescent protein (GFP) reporter gene nih.govacs.orgzenodo.org. When this compound is present, it activates the PDR12 promoter, leading to the expression of GFP and a measurable fluorescent signal that correlates with the this compound concentration nih.govacs.orgzenodo.org. This biosensor has a linear detection range for this compound up to 0.75 mM and has been validated using culture supernatants from this compound-producing yeast strains nih.govacs.orgzenodo.org. Such biosensors are particularly valuable for high-throughput screening applications.
Development and Application of In Vitro and Ex Vivo Model Systems for Mechanistic Validation
In vitro and ex vivo models are crucial for elucidating the cellular and molecular mechanisms underlying the biological effects of this compound.
In Vitro Models:
HepG2 Cells: The human hepatocellular carcinoma cell line, HepG2, is a widely used in vitro model to study hepatic lipid metabolism. Studies have shown that exposing HepG2 cells to this compound, unlike long-chain fatty acids such as palmitate, does not induce significant lipid accumulation or cytotoxicity nih.govmdpi.com. Instead, it tends to promote a balanced metabolic profile, making it a useful model for investigating the role of this compound in liver health and diseases like non-alcoholic fatty liver disease (NAFLD) nih.govmdpi.comresearchgate.netnih.gove-century.us.
U87MG Cells: The human glioblastoma cell line U87MG serves as an in vitro model for studying brain cancer metabolism mdpi.com. Research using this cell line has demonstrated that this compound affects mitochondrial metabolism, leading to an increase in ketone body production researchgate.netnih.govnih.govfrontiersin.org. This model is valuable for exploring the potential therapeutic effects of medium-chain fatty acids in neurological cancers researchgate.netnih.govnih.govfrontiersin.orgresearchgate.net.
Ex Vivo Models:
Brain Slices: Acute brain slices are an ex vivo model that preserves the cellular architecture and synaptic connectivity of the brain. Studies using brain slices have shown that this compound is preferentially metabolized by astrocytes, leading to the synthesis of glutamine, which is then utilized by neurons for the production of the neurotransmitter GABA nih.gov. This model provides critical insights into the metabolic interactions between different brain cell types in response to this compound.
High-Throughput Screening Platforms for Discovering Novel Biological Modulators
High-throughput screening (HTS) platforms enable the rapid testing of large compound libraries to identify molecules that modulate the biological activity or production of this compound.
One innovative HTS approach utilized the aforementioned yeast-based biosensor in conjunction with fluorescence-activated cell sorting (FACS) to screen a gene overexpression library in Saccharomyces cerevisiae acs.orgnih.gov. This screen aimed to identify genetic targets that, when overexpressed, increase this compound production acs.orgnih.gov. The platform successfully identified two novel genetic targets, KCS1 and FSH2, whose combined overexpression led to a significant increase in this compound titers acs.orgnih.gov. This demonstrates the power of HTS in metabolic engineering and the discovery of new biological modulators.
Furthermore, HTS platforms are widely used to discover inhibitors or activators of specific enzymes or pathways. For example, an NADH-coupled assay was adapted for a large-scale HTS to identify modulators of the sarco/endoplasmic reticulum Ca-ATPase (SERCA) activity, screening a library of 46,000 compounds nih.govmdpi.comresearchgate.net. While not directly targeting this compound, this exemplifies the type of platform that could be adapted to screen for inhibitors of enzymes involved in this compound metabolism or signaling pathways affected by it.
Environmental and Industrial Research Perspectives on Octanoic Acid
Biodegradation Pathways and Microbial Ecology in Environmental Matrices (Soil, Water)
The biodegradation of octanoic acid in environmental matrices such as soil and water is a crucial aspect of its environmental profile. Microorganisms readily metabolize this medium-chain fatty acid, integrating it into their central metabolic pathways. The primary route for this compound degradation is through the β-oxidation pathway. This process involves the sequential removal of two-carbon units in the form of acetyl-CoA, which can then enter the tricarboxylic acid (TCA) cycle for energy production or be utilized for biosynthesis. nih.govresearchgate.net
In aerobic environments, the degradation of alkanes, the parent compounds of fatty acids like this compound, is initiated by oxygenases that introduce oxygen atoms. This leads to the formation of a primary alcohol, which is further oxidized to an aldehyde and then to the corresponding carboxylic acid, in this case, this compound. mdpi.com This this compound is then activated to octanoyl-CoA and enters the β-oxidation spiral.
A diverse range of microorganisms are capable of degrading this compound. In soil and water, bacteria from genera such as Pseudomonas are key players. For instance, Pseudomonas putida has been shown to metabolize octane (B31449) to this compound and further assimilate the resulting acetyl-CoA via the glyoxylate shunt. nih.gov In engineered systems, both Escherichia coli and the yeast Saccharomyces cerevisiae have been extensively studied for their ability to both produce and tolerate this compound, indicating their inherent metabolic capacity to process this fatty acid. doaj.orgacs.orgfrontiersin.org The microbial ecology of environments contaminated with fatty acids often shows an enrichment of species with robust β-oxidation pathways.
The efficiency of this compound biodegradation can be influenced by various environmental factors, including pH, temperature, oxygen availability, and the presence of other organic compounds. For example, the surface pKa of this compound at the air-water interface is around 4.9, which can affect its bioavailability and interaction with microbial cells. researchgate.net
Role in Bioremediation Processes and Wastewater Treatment Technologies
In the context of wastewater treatment, this compound can be both a component of the influent and a metabolic intermediate in the breakdown of more complex organic matter. Its presence has been detected in the final effluent of publicly owned treatment works, indicating that under certain conditions, it may not be completely mineralized. nih.gov Research in this area focuses on optimizing the operational parameters of wastewater treatment plants to ensure the complete degradation of fatty acids and prevent their release into aquatic environments.
Furthermore, recent studies have highlighted a novel role for this compound in the bioremediation of heavy metal-contaminated soils. Certain cadmium-immobilizing bacteria have been found to utilize this compound to enhance nitrogen fixation in plants grown in cadmium-stressed soils. oup.com This suggests that this compound can play a beneficial role in phytoremediation strategies by promoting plant growth and health in contaminated environments. mdpi.com
| Bioremediation Application | Organism/System | Key Findings |
| Co-metabolism of Pollutants | Microbial Consortium (e.g., BioTiger™) | Enhanced biodegradation of recalcitrant compounds like phenanthrene in the presence of more easily degradable fatty acids. nih.gov |
| Heavy Metal Remediation | Cadmium-immobilizing bacteria (Arthrobacter sp., Pseudarthrobacter sp., Mesorhizobium sp.) | This compound produced by these bacteria enhances nitrogenase activity in soybeans under cadmium stress, aiding phytoremediation. oup.com |
| Wastewater Treatment | Activated Sludge | This compound is an intermediate in the anaerobic digestion of complex organic waste and its efficient degradation is crucial for process stability. |
Utilization as a Platform Chemical in Sustainable and Green Chemistry Applications
This compound is increasingly recognized as a versatile platform chemical in the realm of green chemistry. researchgate.net Its production from renewable feedstocks through biotechnological routes offers a sustainable alternative to petroleum-based processes. doaj.orgacs.org The principles of green chemistry, which advocate for the use of renewable feedstocks and the design of environmentally benign chemical processes, are well-aligned with the bio-based production and utilization of this compound.
One of the promising applications of this compound is in the synthesis of linear α-olefins (LAOs), such as 1-octene, which are high-demand petrochemicals. rsc.org A novel dual-bed catalyst system has been developed to directly convert biomass-derived this compound into 1-octene with high yield and purity. rsc.org This process is not only energy-efficient but also has a significantly lower carbon footprint compared to conventional petroleum-based LAO production. rsc.org
Moreover, this compound and its derivatives have a wide range of applications, including as antimicrobials, food preservatives, and precursors for the synthesis of lubricants and surfactants. acs.orgnih.gov Its use as a food contact surface sanitizer and disinfectant in healthcare facilities highlights its utility in applications where biodegradability and low toxicity are desired. regulations.gov
| Green Chemistry Application | Conversion Process | Product | Significance |
| Bio-based Olefins | Dual-bed catalysis (RuSn/SiO₂ and Al₂O₃) | 1-Octene | Sustainable alternative to petrochemicals with 56% lower CO₂ emissions. rsc.org |
| Antimicrobials | Direct use | Food contact sanitizers, disinfectants | Biodegradable and effective antimicrobial agent. regulations.govnih.gov |
| Surfactants and Lubricants | Esterification and other chemical modifications | Fatty acid esters | Renewable feedstock for a variety of industrial chemicals. acs.org |
Biotechnological Production: Fermentation Optimization and Strain Engineering for Enhanced Yields
The microbial production of this compound from renewable sugars is a key focus of current research, aiming to provide a sustainable and economically viable alternative to traditional production methods. oup.comnih.gov Significant efforts have been dedicated to engineering microbial cell factories, primarily Escherichia coli and Saccharomyces cerevisiae, for enhanced this compound production.
Strain Engineering Strategies:
Metabolic Pathway Engineering: This involves the overexpression of key enzymes in the fatty acid biosynthesis pathway and the deletion of competing pathways. For example, the overexpression of 3-hydroxy-acyl-ACP dehydratase (FabZ) in E. coli has been shown to increase this compound titers. doaj.orgresearchgate.net In S. cerevisiae, redirecting the flux of glucose towards the oxidative pentose phosphate pathway can improve the supply of NADPH, a crucial cofactor for fatty acid synthesis. researchgate.net
Preventing Product Degradation: The native β-oxidation pathway can degrade the produced this compound. Deleting key genes in this pathway, such as fadE in E. coli and FAA2 in S. cerevisiae, is a common strategy to prevent this degradation and increase product accumulation. doaj.orgacs.org
Enhancing Product Tolerance and Export: this compound can be toxic to microbial cells at high concentrations, primarily by disrupting the cell membrane. frontiersin.orgnih.gov Engineering the cell membrane to improve its robustness is a key strategy. This can involve altering the membrane lipid composition, fluidity, and hydrophobicity. nih.gov Additionally, overexpression of exporter proteins can help to transport the this compound out of the cell, reducing intracellular toxicity.
Fermentation Optimization:
Optimizing fermentation conditions is crucial for maximizing this compound yields. This includes controlling parameters such as pH, temperature, and the carbon-to-nitrogen ratio in the growth medium. doaj.orgresearchgate.net Fed-batch cultivation strategies have been successfully employed to achieve higher titers, with reports of up to 1 g/L of free this compound produced in minimal medium fed-batch cultures of engineered E. coli. doaj.orgresearchgate.net
| Organism | Genetic Modification | Key Improvement | Reported Titer |
| Escherichia coli | Overexpression of FabZ, deletion of fadE, fumAC, ackA | Increased carbon flux towards this compound | Up to 1 g/L doaj.orgresearchgate.net |
| Saccharomyces cerevisiae | Deletion of FAA2 to prevent degradation | Stable this compound titers over several days of fermentation acs.org | 87 mg/L oup.com |
| Saccharomyces cerevisiae | Overexpression of KCS1 and FSH2 | Increased titers by 55-60% and yields by 84% acs.org | - |
| Saccharomyces cerevisiae | Overexpression of RPL40B | 40% increase in this compound titers nih.gov | - |
Environmental Fate and Transport Mechanisms
Understanding the environmental fate and transport of this compound is essential for assessing its potential environmental impact. cdc.gov "Fate and transport" refers to how a chemical moves and what happens to it in the environment. epa.gov For this compound, these processes are governed by its physicochemical properties and its interaction with environmental media.
Key Physicochemical Properties:
Water Solubility: this compound has very slight solubility in water (0.068 g/100 g at 20 °C). nih.gov This low solubility influences its partitioning between aqueous and solid phases in the environment.
Vapor Pressure: Its relatively low vapor pressure means it is not highly volatile under normal environmental conditions.
Octanol-Water Partition Coefficient (Kow): The Kow value indicates a chemical's tendency to partition into organic matter. A higher Kow suggests a greater likelihood of sorption to soil and sediment and potential for bioaccumulation. cdc.gov
Transport Mechanisms:
In Water: In aquatic systems, this compound can be transported in both dissolved and particulate-bound forms. Its sorption to suspended solids and sediments is a significant transport mechanism.
In Soil: In soil environments, the transport of this compound is largely controlled by its adsorption to soil organic matter. The organic carbon partition coefficient (Koc) is a key parameter used to predict this sorption. cdc.gov Leaching to groundwater is possible, but its extent depends on soil type, rainfall, and the rate of biodegradation.
Environmental Fate:
The primary fate of this compound in the environment is rapid biodegradation by microorganisms. regulations.gov This process is generally efficient in both soil and water under aerobic conditions. In anaerobic environments, degradation can also occur, though typically at a slower rate. Photodegradation is not considered a significant removal mechanism for this compound.
While specific environmental fate and transport models for this compound are not as extensively developed as for more persistent contaminants, the principles and models used for other organic acids, such as perfluorothis compound (PFOA), can provide a framework for assessment. nih.govsemanticscholar.orgresearchgate.net These models consider factors like air dispersion, transit through the soil (vadose zone), surface water transport, and groundwater flow to predict environmental concentrations. nih.govsemanticscholar.org
Toxicology and Safety Research: Mechanistic Insights
Cellular Cytotoxicity and Mechanisms of Apoptosis Induction
Octanoic acid has been shown to induce cytotoxic effects in various cell types, with mitochondrial dysfunction emerging as a central mechanism. In rat models, exposure to this compound resulted in significant ultrastructural damage to the epithelial cells of the choroid plexus, with a notable reduction in the number and integrity of mitochondria. nih.gov This was accompanied by a decrease in the activity of cytochrome oxidase, a key enzyme in the mitochondrial respiratory chain. nih.gov
Studies on human cell lines further elucidate this mitochondrial-centric mechanism. In HepG2 human liver cancer cells, this compound treatment led to a decrease in mitochondrial membrane potential. researchgate.net The disruption of mitochondrial membrane potential is a critical event in the intrinsic pathway of apoptosis, or programmed cell death, as it can lead to the release of pro-apoptotic factors like cytochrome c into the cytoplasm. toxicdocs.org While this compound itself was not found to be directly cytotoxic at certain concentrations in these cells, its impact on mitochondrial integrity suggests a potential to sensitize cells to other apoptotic stimuli. researchgate.net
In non-mammalian systems, the cytotoxic effects are more pronounced. In the insect model Galleria mellonella, this compound is toxic and induces the death of immunocompetent cells (hemocytes) through processes believed to be necrosis or apoptosis. epa.gov In the yeast Saccharomyces cerevisiae, this compound is a known inhibitor of fermentation and growth, promoting cell death, particularly at acidic pH. regulations.gov
Genotoxicity and Mutagenicity Assessment in Model Systems
Genotoxicity testing is crucial for assessing the potential of a chemical to damage genetic material (DNA), which can lead to mutations and potentially cancer. nih.gov The most common initial screening for mutagenic potential is the bacterial reverse mutation assay, widely known as the Ames test. nih.gov
This compound has been evaluated for its mutagenic potential in the Ames test using various strains of Salmonella typhimurium. According to the National Toxicology Program (NTP), the results of these tests were negative. epa.gov This indicates that under the conditions of the assay, this compound does not cause gene mutations by base-pair substitutions or frameshifts in the tested bacterial strains. The lack of mutagenic activity in this standard assay suggests a low potential for this compound to be a direct-acting mutagen.
Table 1: Genotoxicity Assessment of this compound
| Test System | Assay | Metabolic Activation | Result | Citation |
|---|
In Vitro and In Vivo Pathway Elucidation of Toxicological Responses
A primary mechanism of toxicity, especially in microorganisms like yeast, is the disruption of intracellular pH homeostasis. regulations.gov As a weak acid, the un-dissociated form of this compound can diffuse across the plasma membrane. Once inside the more alkaline cytoplasm, it dissociates, releasing a proton and acidifying the cytosol. regulations.gov This dissipation of the transmembrane proton gradient triggers a stress response, including the activation of the plasma membrane H+-ATPase, an enzyme that pumps protons out of the cell to restore pH, a process that consumes cellular energy in the form of ATP. toxicdocs.org
In addition to pH disruption, cells actively work to remove the toxic anion. In Saccharomyces cerevisiae, this involves the induction of plasma membrane transporters like Pdr12p, which mediate the active efflux of the octanoate (B1194180) anion from the cell. toxicdocs.orgusgs.gov
At the metabolic level, this compound influences mitochondrial pathways. In U87MG glioblastoma cells, this compound was shown to primarily affect mitochondrial metabolism, leading to an increase in the production of ketone bodies. epa.gov In HepG2 cells, while not causing significant lipid accumulation like long-chain fatty acids, this compound did affect the phosphorylation state of proteins in the Akt-mTOR signaling pathway, which is a central regulator of cell growth, proliferation, and metabolism. researchgate.net
Biocompatibility and Interactions with Biological Systems at the Molecular Level
The biocompatibility of this compound and its interactions at the molecular level are largely governed by its physicochemical properties. Its identity as a fatty acid allows it to readily interact with the lipid bilayers of cell membranes.
Studies in various organisms have shown that a key toxic effect of this compound is damage to the cell membrane. This damage can manifest as a decrease in membrane fluidity (increased polarization) and a loss of membrane integrity, leading to leakage of cellular contents. regulations.gov For instance, in Escherichia coli, tolerance to this compound is associated with adaptive changes in the membrane, including an increase in the average length of membrane lipids and alterations in cell surface hydrophobicity. nih.gov
The interaction is not limited to lipids. The ability of this compound to affect protein function is evident from its activation of H+-ATPase and its transport by efflux pumps. toxicdocs.org Furthermore, the amphiphilic nature of this compound is utilized in drug delivery and biotechnology. The N-terminal lipidation of peptides, such as the antimicrobial peptide Buforin II, with this compound has been shown to increase the peptide's hydrophobicity and enhance its ability to penetrate bacterial membranes. This highlights a direct molecular interaction that improves the peptide's biological activity, albeit by leveraging a membrane-disrupting mechanism.
Ecotoxicological Impact and Environmental Risk Assessment (Mechanisms of Effect)
The ecotoxicological impact of this compound is related to its direct effects on organisms and its fate in the environment. The U.S. Environmental Protection Agency (EPA) notes that this compound is readily biodegradable and is found extensively in nature, which generally suggests a lower environmental risk profile. regulations.gov An extensive environmental fate assessment has not been deemed necessary for some regulatory purposes due to its rapid degradation. regulations.gov
The mechanisms of its ecotoxicological effects are consistent with its cellular toxicity. As an insecticidal agent against the greater wax moth (Galleria mellonella), this compound disrupts the insect's primary defense systems: the cuticular lipids that prevent dehydration and pathogen entry, and the cellular immune response mediated by hemocytes. epa.gov
For aquatic organisms, the toxicity of fatty acids can be attributed to two main mechanisms. The first is a non-specific narcotic effect, where the lipophilic molecule partitions into cell membranes, disrupting their structure and function. The second mechanism, particularly relevant for acids, is the potential to alter the pH of the surrounding water or the organism's internal environment, as seen with shorter-chain carboxylic acids. regulations.gov The EPA has established exemptions from the requirement of a tolerance for residues of caprylic (octanoic) acid in foods, citing a lack of identified adverse systemic effects from oral exposure. regulations.gov
Table 2: Ecotoxicological Profile and Environmental Fate of this compound
| Parameter | Finding/Mechanism | Citation |
|---|---|---|
| Biodegradation | Readily biodegradable | regulations.gov |
| Mechanism in Insects | Disruption of cuticular lipids; cytotoxicity to immune cells (hemocytes) | epa.gov |
| Mechanism in Aquatic Systems | Membrane disruption (narcosis); potential for pH alteration | regulations.gov |
| Regulatory Status | Low toxicity concern; exemption from tolerance for food residues | regulations.gov |
Future Directions and Emerging Research Frontiers in Octanoic Acid Studies
Application of Systems Biology and Multi-Omics Approaches (Genomics, Proteomics, Metabolomics)
Systems biology, integrated with multi-omics approaches, is set to revolutionize our understanding of octanoic acid's complex interactions within biological systems. By simultaneously analyzing the genome, proteome, and metabolome, researchers can construct comprehensive molecular maps that illustrate how this compound influences cellular networks and pathways. nih.govmdpi.comnih.gov
Genomics and Transcriptomics: High-throughput screening of gene overexpression libraries is being used to identify new genetic targets that can enhance the microbial biosynthesis of this compound in organisms like Saccharomyces cerevisiae. acs.org This approach moves beyond rational engineering to uncover unexpected genes involved in fatty acid production. acs.orgresearchgate.net
Proteomics: Quantitative proteomics can reveal changes in protein expression in response to this compound, offering insights into its mechanisms of action. For instance, proteomic analysis of cells treated with this compound can identify shifts in metabolic enzymes, signaling proteins, and structural components, helping to explain its effects on cellular processes like lipid metabolism and insulin (B600854) sensitivity. researchgate.netmdpi.comnih.gov
Metabolomics: Metabolomic profiling has become a cornerstone for studying the downstream effects of this compound. Gas chromatography-mass spectrometry (GC-MS)-based metabolomics can identify and quantify a wide array of metabolites, revealing how this compound alters metabolic pathways. creative-proteomics.comnih.govfrontiersin.orgresearchgate.net Studies on glioblastoma cells have used this approach to create a "metabolic signature" associated with this compound treatment, highlighting its influence on the citric acid cycle, ketone body metabolism, and glutamine/glutamate metabolism. nih.govfrontiersin.orgresearchgate.net This detailed metabolic fingerprinting is crucial for deciphering its differential effects compared to other medium-chain fatty acids like decanoic acid. nih.govfrontiersin.orgresearchgate.net
| Omics Approach | Application in this compound Research | Key Findings/Potential |
| Genomics | Screening of gene overexpression libraries in S. cerevisiae. | Identification of novel genes (KCS1, FSH2) that increase this compound production. acs.org |
| Proteomics | Quantitative analysis of protein expression in HepG2 cells. | Elucidation of pathways affected by this compound, such as the Akt-mTOR axis involved in metabolism. researchgate.netmdpi.com |
| Metabolomics | GC-MS-based analysis of glioblastoma cells. | Characterization of metabolic shifts, including increased ketone body production and altered citric acid cycle activity. nih.govfrontiersin.orgresearchgate.net |
Integration with Nanotechnology for Advanced Research Tools and Targeted Delivery Systems
Nanotechnology offers powerful new tools to investigate and harness the properties of this compound. By integrating this compound with nanoscale materials, researchers can develop advanced research probes and highly specific therapeutic delivery systems. mdpi.commdpi.com
Advanced Research Tools: Short-chain ligands like this compound are being explored in the synthesis of colloidal quantum dots. The nature of these ligands can influence the size distribution and stability of the nanoparticles, which is critical for their application in high-resolution imaging and sensing. mdpi.com
Targeted Delivery Systems: Nanoparticles are being engineered as carriers to improve the targeted delivery of therapeutic agents, a strategy that could be applied to this compound. mdpi.commit.edu Encapsulating this compound or its derivatives within nanocarriers could enhance its bioavailability, protect it from degradation, and enable its release at specific sites, such as tumors. mdpi.commdpi.comnih.gov This approach could concentrate its therapeutic effects while minimizing systemic exposure. The surface of these nanoparticles can be modified with ligands that recognize receptors highly expressed on cancer cells, enabling active targeting for precision therapy. mdpi.comnih.gov
Machine Learning and Artificial Intelligence for Predictive Modeling and Mechanistic Discovery
Machine learning (ML) and artificial intelligence (AI) are emerging as pivotal technologies for accelerating research into this compound. These computational approaches can analyze vast and complex datasets to predict biological activities, identify novel therapeutic applications, and uncover underlying mechanisms of action. youtube.com
Predictive Modeling: ML algorithms can be trained on datasets of chemical compounds to predict their biological properties. For example, models have been developed to predict the toxicity of carboxylic acids based on their molecular descriptors. researchgate.net Similar models could be used to predict the antimicrobial, anticancer, or other therapeutic activities of this compound and its derivatives, guiding the synthesis of new and more potent compounds. researchgate.netuct.ac.za
Mechanistic Discovery: AI can analyze multi-omics data to identify complex patterns and relationships that are not apparent through traditional analysis. By integrating metabolomic, proteomic, and genomic data, ML models can help construct detailed pathway maps and identify key nodes that are modulated by this compound. mdpi.com This can lead to new hypotheses about its mechanism of action in various contexts, from its role in ketogenic diets to its effects on cancer metabolism. maastrichtuniversity.nlnih.gov
| AI/ML Application | Description | Potential Impact on this compound Research |
| Predictive Toxicology | Using ML models like decision trees to predict the toxicity of carboxylic acids from molecular descriptors. researchgate.net | Faster screening of this compound derivatives for potential therapeutic use with favorable safety profiles. |
| Mechanism Identification | Integrating multi-omics data to identify metabolic pathways and biomarkers affected by this compound. mdpi.com | Deeper understanding of how this compound exerts its effects in diseases like epilepsy and cancer. nih.govnih.gov |
| Compound Screening | Employing ML to predict the biological function of novel molecules. youtube.com | Accelerating the discovery of new therapeutic uses for this compound and related compounds. |
Exploration of Uncharted Biological Roles and Therapeutic Avenues
While this compound is known for its role in energy metabolism and as a component of the ketogenic diet, ongoing research continues to uncover new and unexpected biological activities and therapeutic possibilities.
Anticancer Properties: Research suggests that this compound may have potential as a chemotherapeutic agent, particularly for brain tumors like glioblastoma. maastrichtuniversity.nlnih.gov It appears to selectively accumulate in glial cells and can inhibit glycolysis, a key metabolic pathway for many cancers. maastrichtuniversity.nlnih.gov Further studies are exploring its anticancer effects on other cancers, including colorectal, skin, and breast cancer. researchgate.net
Antimicrobial and Biofilm Disruption: this compound exhibits broad-spectrum microbicidal activity against various pathogens. nih.gov Recent research has focused on its ability to inhibit the formation of biofilms by bacteria such as Staphylococcus aureus, a critical factor in recurrent infections like bovine mastitis. nih.gov It has been shown to clear antibiotic-tolerant cells and may act additively with conventional antibiotics, offering a new strategy to combat antibiotic resistance. nih.gov
Insecticidal and Repellent Properties: Studies have identified this compound as a metabolite with insecticidal activity. mdpi.com For example, it is a major volatile component of royal jelly and has been shown to be a repellent against the parasitic mite Varroa destructor, a major threat to honeybee colonies. researchgate.net This discovery opens up potential applications in agriculture and apiculture as a biologically-derived pest control agent.
Development of Novel Research Methodologies and Experimental Models
Advancements in research methodologies and experimental models are crucial for pushing the frontiers of this compound research.
Novel Methodologies: New extraction and analysis techniques are improving the efficiency and precision of studying this compound. For instance, supramolecular solvents (SUPRAS) based on an this compound–ethanol–water system have been developed for the green and efficient extraction of phenolic compounds from plants. nih.gov In analytical chemistry, mixed-mode chromatography columns are being used to develop methods for the precise determination of this compound in various samples. sielc.com
Advanced Experimental Models: The development of more sophisticated experimental models is enabling a deeper understanding of this compound's effects in vivo and in vitro. Molecular dynamics simulations are being combined with experimental approaches to investigate the surface activity of this compound at a molecular level, providing insights into its behavior at interfaces like the air-water interface. nih.gov Furthermore, engineered microbial strains, such as E. coli and S. cerevisiae, serve as powerful platforms for studying and optimizing the biosynthesis of this compound, allowing researchers to test new metabolic engineering strategies and overcome production limitations. acs.orgresearchgate.netnih.gov
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
